molecular weight and formula of C8H8N4 pyrazine derivative
molecular weight and formula of C8H8N4 pyrazine derivative
An In-depth Technical Guide to the Molecular Weight and Formula of a C8H8N4 Pyrazine Derivative
Abstract
Pyrazine, a six-membered heterocyclic aromatic ring with two nitrogen atoms in a 1,4-position, serves as a "privileged scaffold" in medicinal chemistry.[1] Its derivatives are known to exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[2][3] This guide provides a comprehensive technical overview centered on the molecular formula C8H8N4 , exploring its molecular weight, structural isomerism, and the critical analytical workflows required for its definitive characterization. We will delve into the causality behind experimental choices in mass spectrometry, nuclear magnetic resonance, and chromatography, offering field-proven insights for researchers, scientists, and drug development professionals. This document is designed not as a rigid template, but as a self-validating system of logic for the rigorous scientific investigation of novel pyrazine-based compounds.
Unraveling the Molecular Formula: C8H8N4
A molecular formula provides the elemental composition of a compound, but it does not define its unique structure. The formula C8H8N4 can represent numerous isomers, each with distinct chemical and biological properties. This structural ambiguity is a critical first consideration in any research endeavor.
Molecular Weight and Composition
The primary quantitative value derived from the formula is the molecular weight, which is fundamental for mass spectrometry analysis.
| Property | Value | Source |
| Molecular Formula | C8H8N4 | - |
| Average Molecular Weight | 160.18 g/mol | [4][5] |
| Monoisotopic Mass | 160.0749 g/mol | [4][6] |
The monoisotopic mass is the crucial value for high-resolution mass spectrometry, as it is calculated using the mass of the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N).
The Challenge of Isomerism
It is imperative to recognize that a pyrazine derivative is only one possibility for the C8H8N4 formula. For instance, the well-known antihypertensive drug Hydralazine is a phthalazine derivative that shares the exact same molecular formula and weight.[4][7][8] This underscores the necessity of advanced spectroscopic methods to confirm the core heterocyclic structure.
Caption: Isomeric possibilities for the molecular formula C8H8N4.
The Analytical Workflow: A Self-Validating System
To ensure scientific integrity, a multi-faceted analytical approach is required where each technique validates the findings of the others. This workflow confirms not only the identity but also the purity of the synthesized compound, which is paramount for subsequent biological assays.
Caption: A self-validating workflow for compound characterization.
Core Experimental Protocols
The following protocols represent standard, robust methodologies for the characterization of a novel C8H8N4 pyrazine derivative.
Molecular Weight Confirmation via Mass Spectrometry (MS)
Mass spectrometry is the gold standard for determining the molecular weight of a compound.[9] For nitrogen-containing heterocycles, Liquid Chromatography-Mass Spectrometry (LC-MS) with an Electrospray Ionization (ESI) source in positive mode is exceptionally effective due to the basicity of the nitrogen atoms, which readily accept a proton.[10]
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile). Dilute to a final concentration of ~5-10 µg/L.[11]
-
Instrumentation: Utilize an HPLC system coupled to a quadrupole or time-of-flight (TOF) mass spectrometer.[10]
-
Chromatographic Separation (Optional but Recommended):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[12]
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid. The acid aids in protonation for ESI.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
-
Mass Spectrometer Settings (ESI Positive Mode):
-
Data Analysis: Scan for the protonated molecular ion peak [M+H]⁺. For a C8H8N4 pyrazine derivative, this peak should appear at m/z 161.0822, corresponding to the monoisotopic mass (160.0749) plus the mass of a proton.[6] The presence of this peak provides strong evidence for the C8H8N4 formula.
Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise atomic arrangement of a molecule.[13] Both ¹H and ¹³C NMR are essential for full structural elucidation.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 10-20 mg of the high-purity compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[14] DMSO-d₆ is often a good choice for heterocyclic compounds due to its excellent dissolving power.[14]
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.[14][15]
-
Instrument Setup:
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity (sharp, symmetrical peaks).[14]
-
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').[14]
-
Spectral Width: ~16 ppm, centered around 8 ppm.[14]
-
Data Interpretation: Protons on a pyrazine ring typically appear in the aromatic region (δ 8.0-9.0 ppm) due to the deshielding effect of the electronegative nitrogen atoms.[15][16] The integration, multiplicity (singlet, doublet, etc.), and coupling constants of the signals will reveal the substitution pattern on the ring. Protons on the side chain(s) will have characteristic shifts depending on their chemical environment.
-
-
¹³C NMR Acquisition:
| Expected ¹H NMR Signals (Pyrazine Ring) | Expected ¹³C NMR Signals (Pyrazine Ring) |
| δ 8.0 - 9.0 ppm (deshielded aromatic protons)[15][16] | δ 130 - 160 ppm[17] |
Purity Determination via High-Performance Liquid Chromatography (HPLC)
HPLC with UV or Diode Array Detection (DAD) is a robust and accurate method for determining the purity of a compound, a critical parameter for ensuring reliable bioactivity data.
Experimental Protocol: Reverse-Phase HPLC
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in the mobile phase.
-
Instrumentation: A standard HPLC system with a UV or DAD detector.
-
Methodology:
-
Data Analysis: The purity is calculated based on the relative area of the main peak compared to the total area of all peaks in the chromatogram. For biological testing, a purity of >95% is typically required.
Synthesis and Biological Significance
While this guide focuses on characterization, understanding the context of a compound's origin and potential application is vital for drug development professionals.
Synthesis Strategies
Pyrazine derivatives can be synthesized through various methods, often involving condensation reactions. A common approach is the homodimerization of α-amino aldehydes followed by air oxidation, a biomimetically inspired route.[18] Other strategies include metal-catalyzed cross-coupling reactions to modify a pre-existing pyrazine core, allowing for the introduction of diverse substituents.[3][18]
Potential Biological Applications
The pyrazine scaffold is a cornerstone of many biologically active molecules.[1][19] Derivatives have shown significant potential as:
-
Anticancer Agents: Many pyrazine compounds function as inhibitors of protein kinases or other key components of cell signaling pathways, such as the SHP2 phosphatase, which are often dysregulated in cancer.[19][20]
-
Antimicrobial Agents: The emergence of drug-resistant microbes has spurred the development of novel antimicrobial agents, and pyrazine derivatives have demonstrated promising activity against a range of bacteria and fungi.[1]
-
Anti-inflammatory and Analgesic Agents: Pyrazine compounds have been reported to possess anti-inflammatory and pain-reducing properties.[2][3]
Caption: Pyrazine derivative acting as a kinase inhibitor.
Conclusion
The molecular formula C8H8N4 represents a gateway to a potentially rich area of medicinal chemistry. While the formula itself is simple, its structural elucidation and characterization demand a rigorous, multi-technique approach. By integrating mass spectrometry for molecular weight confirmation, NMR for structural determination, and chromatography for purity assessment, researchers can establish a self-validating workflow that ensures the scientific integrity of their findings. The proven versatility of the pyrazine scaffold in drug discovery continues to make its derivatives, including those with the C8H8N4 composition, compelling targets for the development of new therapeutic agents.[21]
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